2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Overview
Description
2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as CR8, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs), which are involved in cell cycle regulation, apoptosis, and other signaling pathways.
Mechanism of Action
The mechanism of action of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its inhibition of various kinases, including CDKs, GSK-3, and MAPKs. By inhibiting these kinases, this compound disrupts signaling pathways that are essential for cancer cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of CDKs, GSK-3, and MAPKs, this compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in inhibiting various kinases, making it a useful tool for studying signaling pathways involved in cancer cell proliferation and survival. However, one limitation of using this compound is that it may have off-target effects, meaning that it could inhibit other kinases or proteins that are not intended targets.
Future Directions
There are several future directions for research on 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One area of research could be to further investigate its potential applications in cancer treatment, including its efficacy in combination with other treatments such as chemotherapy or radiation therapy. Additionally, future research could focus on identifying biomarkers that could predict which patients would be most responsive to this compound treatment. Finally, research could also focus on developing more potent and selective inhibitors of CDKs, GSK-3, and MAPKs, which could lead to more effective cancer treatments.
Synthesis Methods
The synthesis of 2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves a multi-step process that starts with the condensation of 2-propyl-4-hydroxy-6-methylpyrimidine with p-tolualdehyde to form 2-propyl-3-(p-tolyl)pyrimido[6,1-a]isoquinoline-4,5-dione. This intermediate is then cyclized with malonic acid in the presence of acetic anhydride and sulfuric acid to yield this compound.
Scientific Research Applications
2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit CDKs, which are key regulators of the cell cycle and are often overexpressed in cancer cells. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit GSK-3 and MAPKs, which are involved in other signaling pathways that contribute to cancer cell proliferation and survival.
properties
IUPAC Name |
3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-6-17-22-20-18(19(24)15-7-4-5-8-16(15)26-20)21(25)23(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRYVPXPZWLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322255 | |
Record name | 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666916 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
883955-85-9 | |
Record name | 3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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